molecular formula C17H19FN2O2 B1460766 N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide CAS No. 1020057-28-6

N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide

Cat. No. B1460766
CAS RN: 1020057-28-6
M. Wt: 302.34 g/mol
InChI Key: UBLYIFXCJVNECN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide, also known as NFIB, is a fluorinated derivative of N-(5-amino-2-phenylbenzamide) that has been used in a variety of scientific research applications. NFIB is a unique compound because of its unique chemical structure and biochemical properties, which make it a useful tool for scientists. NFIB has been used in a variety of research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling. In addition, NFIB has been used to study the mechanism of action of drugs and to evaluate the effects of drugs on biochemical and physiological processes.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling. N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has been used to study the mechanism of action of drugs and to evaluate the effects of drugs on biochemical and physiological processes. In addition, N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has been used to study the structure and dynamics of proteins, as well as the interaction of proteins with other molecules. N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has also been used to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide is not fully understood. However, it is believed that N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide binds to specific enzymes and proteins, which then modulate the activity of these proteins. N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide also binds to specific DNA and RNA sequences, which can affect the expression of genes. In addition, N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide can modulate the activity of certain hormones and neurotransmitters, which can affect biochemical and physiological processes.
Biochemical and Physiological Effects
N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has been shown to modulate the activity of enzymes and proteins, as well as the expression of genes. In addition, N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has been found to affect the activity of certain hormones and neurotransmitters, which can affect biochemical and physiological processes. N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide has also been found to modulate the activity of certain ion channels, which can affect the activity of neurons and muscles.

Advantages and Limitations for Lab Experiments

The use of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide in laboratory experiments has several advantages. N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide is relatively easy to synthesize and is relatively stable in solution. In addition, N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide is non-toxic and has a relatively low molecular weight, which makes it suitable for use in a variety of laboratory experiments. However, the use of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide in laboratory experiments can also be limited by its low solubility in some solvents and its low affinity for some proteins.

Future Directions

Future research on N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide could focus on the development of new synthesis methods and the optimization of existing methods. In addition, further research could be conducted to better understand the mechanism of action of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide and to identify new applications for N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide. Further research could also be conducted to explore the potential use of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide in drug discovery and development. Finally, further research could be conducted to explore the potential use of N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide in the study of diseases and disorders.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)10-22-16-6-4-3-5-13(16)17(21)20-15-9-12(19)7-8-14(15)18/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLYIFXCJVNECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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